molecular formula C16H12N4OS B2995871 3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 877634-72-5

3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2995871
CAS No.: 877634-72-5
M. Wt: 308.36
InChI Key: CTZFEDNXYXZEIM-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities . The core triazolo-pyridazine structure is a heterocyclic system of significant interest in anticancer drug discovery due to its ability to serve as a rigid bioisostere for molecular scaffolds like the (Z,E)-butadiene linker found in potent antitubulin agents such as vinylogous Combretastatin A-4 (CA-4) analogues . This molecular rigidity helps to lock the compound in a bioactive conformation, potentially enhancing its affinity and specificity for biological targets. This particular derivative is functionalized with a benzylsulfanyl group at the 3-position and a furan-2-yl heteroaromatic system at the 6-position. The furan ring can contribute to the molecule's pharmacophore by participating in hydrogen bonding and dipole interactions with enzyme active sites . Compounds featuring the 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine structure have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080), by effectively inhibiting tubulin polymerization and disrupting microtubule dynamics . This mechanism leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis . Furthermore, analogous triazolo-pyridazine cores have been identified as key pharmacophores in the development of inhibitors for c-Met kinase, a receptor tyrosine kinase that is a critical target in oncology due to its role in tumorigenesis and metastasis . Beyond oncology, the triazolo-pyridazine scaffold is also found in ligands for central nervous system targets, such as GABA-A receptors, highlighting its versatility . This product is intended for research purposes only, specifically for use in hit-to-lead optimization, molecular probe development, and investigating the mechanisms of tubulin-binding and kinase-inhibiting agents in cellular models.

Properties

IUPAC Name

3-benzylsulfanyl-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS/c1-2-5-12(6-3-1)11-22-16-18-17-15-9-8-13(19-20(15)16)14-7-4-10-21-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZFEDNXYXZEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazolopyridazine core with benzylthiol.

    Attachment of the Furan-2-yl Group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using furan-2-boronic acid or furan-2-yl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated furans.

Scientific Research Applications

3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its heterocyclic structure, which is common in many pharmaceuticals.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolopyridazine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

PDE4 Inhibition
  • Compound 18 (3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-triazolo[4,3-b]pyridazine) exhibits nanomolar potency against PDE4 isoforms (IC₅₀ < 10 nM), attributed to its catechol diether moiety enhancing binding affinity .
  • Comparison : The target compound’s furan and benzylsulfanyl groups may limit PDE4 selectivity compared to Compound 18’s polar substituents, which improve interactions with the PDE4 catalytic pocket.
GABAA Receptor Modulation
  • TPA023 and L-838,417 (triazolo[4,3-b]pyridazines with fluorophenyl and triazolylmethoxy groups) show high selectivity for α2/α3 GABAA subtypes, acting as non-sedating anxiolytics .
  • Comparison : The benzylsulfanyl group in the target compound may reduce GABAA subtype selectivity compared to TPA023’s 2-fluorophenyl and ethyltriazolylmethoxy motifs, which optimize hydrophobic and hydrogen-bonding interactions.
Antifungal and Antibacterial Activity
  • 3-Substituted phenyl-6-substituted phenyl analogs demonstrated moderate to potent activity against Candida albicans and Staphylococcus aureus, with electron-withdrawing groups (e.g., nitro) enhancing efficacy .
  • Comparison : The furan-2-yl group in the target compound may offer comparable antimicrobial activity, but the absence of nitro or chloro substituents could reduce potency.

Structural Insights from Crystallography and Docking Studies

  • BRD4 Bromodomain Inhibition : Derivatives like Compound 5 (N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-triazolo[4,3-b]pyridazin-6-amine) bind to the KAc recognition site via hydrogen bonds and π-stacking. Substitutions at the 3-position (e.g., trifluoromethyl) improve hydrophobic interactions, while benzyl groups reduce activity .
  • Comparison : The benzylsulfanyl group in the target compound may sterically hinder BRD4 binding compared to indole or trifluoromethyl substituents, which better occupy the hydrophobic cavity.

Key Trends and Design Considerations

3-Position Modifications :

  • Electron-rich groups (e.g., methoxyphenyl, indole) enhance target engagement in PDE4 and BRD4 inhibitors.
  • Bulky substituents (e.g., benzylsulfanyl) may reduce selectivity for enzymes like PDE4 but improve pharmacokinetic properties .

6-Position Substituents :

  • Heteroaromatic groups (furan, thiophene) contribute to π-π interactions, while polar moieties (hydrazinyl, methoxy) improve solubility and binding specificity .

Thermodynamic and Kinetic Properties :

  • Compounds with piperazinyl-sulfonyl groups (e.g., 3-cyclopropyl-6-(4-fluorophenylsulfonylpiperazinyl)) exhibit improved solubility but lower logP values compared to benzylsulfanyl derivatives .

Biological Activity

3-(Benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and synthetic methodologies.

Chemical Structure and Synthesis

The compound features a triazolo-pyridazine core with a benzylsulfanyl group and a furan moiety. The general synthetic route includes:

  • Formation of the Triazolopyridazine Core : Cyclization of hydrazine derivatives with pyridazine precursors.
  • Introduction of the Benzylsulfanyl Group : Nucleophilic substitution using benzylthiol.
  • Attachment of the Furan Group : Achieved through coupling reactions such as Suzuki or Heck coupling using furan derivatives.

Antitumor Activity

Research indicates that derivatives of triazolo[4,3-b]pyridazines exhibit significant antitumor properties. For instance, compounds related to this compound have been tested against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 0.008 μM against A549 lung cancer cells, indicating potent antiproliferative activity .

The mechanism by which these compounds exert their biological effects is likely multifaceted:

  • Tubulin Inhibition : Compounds have shown the ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin, inhibiting polymerization .
  • Cell Cycle Arrest : Studies reveal that certain derivatives can induce G2/M phase cell cycle arrest in cancer cells .

Antiviral Activity

While some studies have investigated the antiviral potential of triazolo[4,3-b]pyridazines, specific data on this compound remains limited. Related compounds showed no significant antiviral activity in vitro against DNA and RNA viruses .

Case Studies and Research Findings

StudyCompound TestedCell LinesIC50 Value (μM)Activity
Xu et al. (2016)This compoundA5490.008Antiproliferative
Xu et al. (2016)This compoundHT-10800.012Antiproliferative
Unpublished StudyRelated triazolo compoundL1210N/ANo significant activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 3-(benzylsulfanyl)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and how can purity be ensured during scale-up?

  • Methodological Answer : Key intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine can be synthesized via cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate . Substitution of the chlorine atom with benzylsulfanyl and furan-2-yl groups is achieved using nucleophilic aromatic substitution or Mitsunobu reactions under anhydrous conditions . Purity is ensured via column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR (DMSO-d6_6) are critical for verifying structural integrity .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C17 _{17}H13 _{13}N4 _{4}OS2 _2: 361.05 g/mol). 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 resolve aromatic protons (δ 7.2–8.5 ppm) and furan/thioether linkages. FT-IR identifies functional groups (e.g., C-S stretch at ~650 cm1^{-1}). Purity is validated via reverse-phase HPLC (≥98% by area) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do structural modifications to the triazolopyridazine core influence biological activity and selectivity in PDE4 inhibition or antiproliferative assays?

  • Methodological Answer : Substituents on the catechol diether moiety (e.g., methoxy, tetrahydrofuran-3-yloxy) enhance PDE4A inhibition by forming hydrogen bonds with catalytic residues (Ki_i < 10 nM) . Replacing benzamidine with triazolopyridazine in thrombin inhibitors abolishes anticoagulant activity but introduces antiproliferative effects (IC50 _{50} = 2–10 μM in endothelial cells) via undefined mechanisms . SAR studies require systematic substitution (e.g., fluorine at P3 benzyl groups) and in vitro screening across enzyme panels (e.g., 21 PDE isoforms) .

Q. How can researchers resolve contradictions in biological activity data, such as loss of thrombin inhibition but gain in antiproliferative activity in triazolopyridazine derivatives?

  • Methodological Answer : Use orthogonal assays to validate target engagement. For example, thrombin inhibition is measured via chromogenic substrate cleavage (e.g., S-2238), while antiproliferative activity is assessed via MTT assays in HUVEC or cancer cell lines . Loss of thrombin activity may result from steric hindrance by the triazolopyridazine moiety, whereas antiproliferative effects could arise from off-target kinase inhibition. Proteomics or thermal shift assays can identify novel targets .

Q. What computational approaches are effective for predicting the binding interactions of triazolopyridazine derivatives with PDE4 or GABAA_A receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) using X-ray structures of PDE4 (PDB: 1XMU) or GABAA_A (PDB: 6HUP) identifies key interactions. For PDE4, the triazolopyridazine core occupies the hydrophobic Q-pocket, while substituents like dimethoxyphenyl engage Gln-443 and Asp-318 . For GABAA_A α2/α3 selectivity, docking reveals hydrogen bonding with Ser-205 and π-π stacking with Phe-77 . MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories .

Safety and Handling

Q. What are the recommended protocols for safe handling and storage of this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles in a fume hood. Avoid skin contact and inhalation; if exposed, rinse with water for 15 minutes . Store in airtight containers under inert gas (N2_2) at 2–8°C, away from light. Dispose of waste via incineration or licensed hazardous waste services. Electrostatic discharge is minimized by grounding equipment and using conductive containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.